2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFVBVOLTJVFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide typically involves the cyclization of catechol with dichloromethane under basic conditions to form piperonal. This intermediate is then reacted with formaldehyde and hydrochloric acid to achieve chloromethylation . The resulting product is further treated with ammonia or an amine to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzo[d][1,3]dioxole moiety, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : Studies have shown that these compounds can inhibit key pathways involved in cancer cell proliferation. For example, they may target the epidermal growth factor receptor (EGFR) pathway and induce apoptosis in cancer cells .
- Case Study : A study on bis-benzo[d][1,3]dioxol-5-yl derivatives demonstrated promising anticancer activity against various cell lines such as HepG2 and HCT116. The IC50 values were reported at 2.38 µM and 1.54 µM respectively, indicating potent cytotoxic effects compared to standard chemotherapy agents like doxorubicin .
Antimicrobial Properties
In addition to its anticancer potential, 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide has shown promising antimicrobial activity:
- Activity Spectrum : Compounds with similar structures have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition.
- Case Study : A study focusing on antimicrobial efficacy highlighted that derivatives of benzotriazole and dioxole exhibited significant antibacterial activity. Techniques such as the cup plate diffusion method were employed to assess their effectiveness against bacterial strains .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of 2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Amino vs.
- Electron-Withdrawing Substituents : Nitro and difluoro groups () enhance electrophilicity, possibly stabilizing the benzodioxole ring against metabolic oxidation .
- Heterocyclic Extensions : Pyrimidine (Compound 3) and spiroindoline (5d/5e) moieties introduce steric bulk, likely influencing target selectivity (e.g., kinase vs. anti-inflammatory targets) .
Physicochemical Properties
- Molecular Weight : The target compound (estimated MW ~250–300) is lighter than analogs with extended heterocycles (e.g., Compound 3: MW ~500) .
- LogP: The amino group may lower logP compared to lipophilic analogs like K-16 (benzylthio group) or 5d/5e (benzothiazole-spiro systems) .
- Hydrogen Bonding: The amino group provides additional H-bond donors, contrasting with thioethers (K-16) or ester-linked compounds () .
Biological Activity
2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a compound of interest due to its potential biological activities. With the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol, this compound has been studied for its effects on various biological systems, particularly in the context of enzyme inhibition and anticancer properties.
The compound features an amino group attached to an acetamide group, with a benzo[d][1,3]dioxole ring. This structure is significant for its interaction with biological targets. The mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
- Receptor Interaction : It may interact with cell surface receptors, modulating signal transduction pathways that affect cellular processes such as proliferation and apoptosis.
Enzyme Inhibition
Recent studies indicate that this compound exhibits inhibitory effects on various enzymes. For instance:
- α-Amylase Inhibition : Compounds with similar structures have shown promising results in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for related compounds ranged from 0.68 to 0.85 µM, suggesting a strong inhibitory potential .
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated significant growth inhibition in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 26 |
| MCF-7 (Breast) | 35 |
| HeLa (Cervical) | 45 |
| PC3 (Prostate) | 40 |
These findings indicate that the compound may be effective against multiple types of cancer cells while exhibiting minimal toxicity towards normal cells .
Study on Antidiabetic Activity
In a recent investigation involving diabetic mice models, derivatives of benzodioxole were tested for their ability to lower blood glucose levels. The study reported that certain derivatives exhibited significant antidiabetic effects without adversely affecting normal physiological functions .
Cytotoxicity Assessment
A comprehensive cytotoxicity assessment was performed using MTS assays across several cancer and normal cell lines. Notably, compounds similar to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cell lines, which is crucial for therapeutic applications .
Comparison with Related Compounds
To contextualize the biological activity of this compound, it can be compared with other benzodioxole derivatives:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)benzamide | Anticancer | 30 |
| 2-Amino-8-chloro-5,5-dioxo[1,2,4]triazolo | Antitumor | <20 |
The comparative analysis shows that while all these compounds exhibit anticancer properties, variations in their structure lead to different potencies and mechanisms of action .
Q & A
Advanced Research Question
- Blood-Brain Barrier (BBB) Penetration : Use in vitro models like PAMPA-BBB or MDCK-MDR1 cells .
- Target Engagement : Radioligand binding assays for receptors (e.g., 5-HT or dopamine receptors) linked to the benzo[d][1,3]dioxole’s neuroactive profile .
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated clearance .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
Key challenges include maintaining enantiopurity (if chiral centers exist), minimizing side reactions (e.g., dimerization), and ensuring cost-effective purification. Strategies:
- Replace column chromatography with crystallization or distillation.
- Optimize stoichiometry to reduce excess reagent use.
- Implement process analytical technology (PAT) for real-time monitoring .
How do researchers validate the compound’s selectivity in multi-target pharmacological screens?
Advanced Research Question
Selectivity is validated via:
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
- CRISPR-Cas9 Knockout Models : Verify phenotypic effects are target-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
